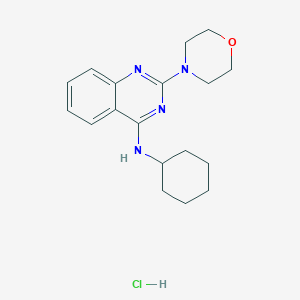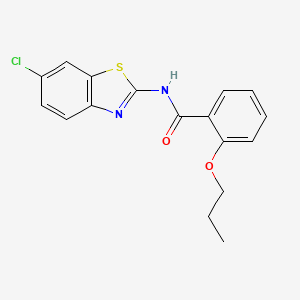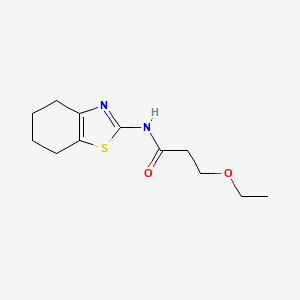![molecular formula C17H14N4OS2 B4195287 1-(1H-indol-3-yl)-2-{[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4195287.png)
1-(1H-indol-3-yl)-2-{[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}ethanone
Vue d'ensemble
Description
1-(1H-indol-3-yl)-2-{[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}ethanone is a chemical compound that has been extensively studied due to its potential applications in scientific research. This compound is also known as ITE and has been shown to have a variety of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of ITE involves its binding to the AhR, which leads to the activation of downstream signaling pathways. This activation results in the induction of gene expression, leading to the biochemical and physiological effects observed with ITE. The exact mechanism by which ITE activates AhR is still being studied, but it is thought to involve conformational changes in the receptor that allow for the binding of ITE.
Biochemical and Physiological Effects
The biochemical and physiological effects of ITE are wide-ranging and include its effects on immune response, inflammation, and cell proliferation. ITE has been shown to induce the expression of genes involved in these processes, leading to increased immune response, decreased inflammation, and decreased cell proliferation. Additionally, ITE has been shown to have anti-cancer properties, making it a potential candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using ITE in lab experiments include its high purity and yield, making it an ideal compound for scientific research. Additionally, the wide-ranging biochemical and physiological effects of ITE make it a versatile tool for studying a variety of cellular processes. However, there are also limitations to using ITE in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are many potential future directions for research on ITE, including its use as a cancer therapy and its potential applications in immunotherapy. Additionally, further research is needed to fully understand the mechanism by which ITE activates AhR and to identify potential side effects of its use. Overall, ITE is a promising compound for scientific research with many potential applications in the future.
Applications De Recherche Scientifique
ITE has been shown to have a variety of scientific research applications, including its use as a ligand for the aryl hydrocarbon receptor (AhR). AhR is a transcription factor that plays a critical role in the regulation of cellular growth and differentiation. ITE has been shown to activate AhR and induce the expression of genes involved in immune response, inflammation, and cell proliferation. Additionally, ITE has been shown to have anti-cancer properties, making it a potential candidate for cancer therapy.
Propriétés
IUPAC Name |
1-(1H-indol-3-yl)-2-[(4-methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4OS2/c1-21-16(15-7-4-8-23-15)19-20-17(21)24-10-14(22)12-9-18-13-6-3-2-5-11(12)13/h2-9,18H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGTCVDSNLJWHGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)C2=CNC3=CC=CC=C32)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1H-indol-3-yl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl ({[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)(phenyl)acetate](/img/structure/B4195204.png)
![2-chloro-4,5-difluoro-N-[4-(4-morpholinyl)-3-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B4195229.png)


![4-(3-bromophenyl)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4195242.png)
![N-[2-(dimethylamino)ethyl]-1-(piperidin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4195249.png)

![N-(3-chloro-4-methoxyphenyl)-2-[(phenylsulfonyl)amino]benzamide](/img/structure/B4195257.png)
![[2-(3,4-dimethoxyphenyl)-4-methyl-1,2-dihydropyrimido[1,2-a]benzimidazol-3-yl](phenyl)methanone](/img/structure/B4195264.png)
![2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2-isopropoxyethyl)-5-methoxybenzamide](/img/structure/B4195268.png)

![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N'-(4-phenoxyphenyl)thiourea acetate](/img/structure/B4195280.png)
![N-(3-acetylphenyl)-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B4195301.png)
![3,4-dimethyl-N-[4-(5-methyl-1H-benzimidazol-2-yl)phenyl]benzamide](/img/structure/B4195308.png)